Cas no 1809161-87-2 (Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate)
Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate
- EN300-6747732
- 1809161-87-2
-
- Inchi: 1S/C8H13NO2/c1-2-11-8(10)7-4-5-3-6(5)9-7/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m1/s1
- InChI Key: IYUHWHWDNFNLTR-QYNIQEEDSA-N
- SMILES: O(CC)C([C@@H]1C[C@H]2C[C@H]2N1)=O
Computed Properties
- Exact Mass: 155.094628657g/mol
- Monoisotopic Mass: 155.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38.3Ų
Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6747732-0.05g |
ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
1809161-87-2 | 95.0% | 0.05g |
$827.0 | 2025-03-13 | |
| Enamine | EN300-6747732-0.1g |
ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
1809161-87-2 | 95.0% | 0.1g |
$867.0 | 2025-03-13 | |
| Enamine | EN300-6747732-0.25g |
ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
1809161-87-2 | 95.0% | 0.25g |
$906.0 | 2025-03-13 | |
| Enamine | EN300-6747732-0.5g |
ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
1809161-87-2 | 95.0% | 0.5g |
$946.0 | 2025-03-13 | |
| Enamine | EN300-6747732-1.0g |
ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
1809161-87-2 | 95.0% | 1.0g |
$986.0 | 2025-03-13 | |
| Enamine | EN300-6747732-2.5g |
ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
1809161-87-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-13 | |
| Enamine | EN300-6747732-5.0g |
ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
1809161-87-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-13 | |
| Enamine | EN300-6747732-10.0g |
ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
1809161-87-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-13 |
Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate
Ethyl (1R,3S,5R)-2-Azabicyclo[3.1.0]Hexane-3-Carboxylate: A Comprehensive Overview
Ethyl (1R,3S,5R)-2-Azabicyclo[3.1.0]Hexane-3-Carboxylate, also known by its CAS number 1809161-87-2, is a bicyclic amine derivative with a carboxylate ester functional group. This compound belongs to the class of bicyclic amines, which are widely studied in organic chemistry due to their unique structural properties and potential applications in drug design and materials science.
The molecular structure of Ethyl (1R,3S,5R)-2-Azabicyclo[3.1.0]Hexane-3-Carboxylate consists of a bicyclo[3.1.0]hexane framework with an ethoxy group attached to the carboxylic acid moiety at position 3 of the ring system. The stereochemistry of the compound is defined by the specific configuration at positions 1R, 3S, and 5R, which plays a crucial role in determining its physical and chemical properties.
Recent studies have highlighted the importance of bicyclic amines like Ethyl (1R,3S,5R)-2-Azabicyclo[3.1.0]Hexane-3-Carboxylate in various fields of research. For instance, researchers have explored the potential of this compound as a building block for constructing complex molecular architectures in organic synthesis. Its rigid bicyclic structure makes it an ideal candidate for applications in asymmetric catalysis and enantioselective reactions.
In addition to its role in organic synthesis, Ethyl (1R,3S,5R)-2-Azabicyclo[3.1.0]Hexane-3-Carboxylate has shown promise in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. Studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development.
The synthesis of Ethyl (1R,3S,5R)-2-Azabicyclo[3.1.0]Hexane-3-Carboxylate typically involves multi-step organic reactions that require precise control over stereochemistry and regioselectivity. One common approach involves the cyclization of amino alcohols followed by esterification to introduce the ethoxy group at position 3 of the bicyclic framework.
Recent advancements in asymmetric induction techniques have enabled the efficient synthesis of enantiomerically pure samples of this compound, which is critical for studying its stereochemical effects on biological activity. These methods often utilize chiral catalysts or auxiliaries to achieve high levels of enantioselectivity during key steps such as ring-closing metathesis or Michael addition reactions.
In terms of applications beyond traditional organic synthesis and medicinal chemistry, researchers have also explored the use of Ethyl (1R,3S,5R)-2-Azabicyclo[3.1.0]Hexane-3-Carboxylate as a chiral ligand in transition metal-catalyzed reactions. Its unique structure provides excellent chelating properties that can enhance the catalytic efficiency and selectivity of these reactions.
Furthermore, studies on the physical properties of this compound have revealed interesting insights into its thermal stability and solubility characteristics under different conditions. These properties are essential for determining its suitability for various industrial applications or as an intermediate in large-scale chemical processes.
The growing interest in sustainable chemistry has also led researchers to investigate more environmentally friendly methods for synthesizing compounds like Ethyl (1R,3S,5R)-2-Azabicyclo[3.1.0]Hexane-3-Carboxylate. Green chemistry approaches that minimize waste generation and utilize renewable resources are being developed to address concerns related to resource depletion and environmental impact.
In conclusion,
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